molecular formula C14H12FNO B1444924 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde CAS No. 1455672-92-0

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde

Cat. No.: B1444924
CAS No.: 1455672-92-0
M. Wt: 229.25 g/mol
InChI Key: RPRSXOKEXHWHHK-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde is a solid compound with a white or pale yellow crystalline shape . It can dissolve in solvents such as ethanol and dichloromethane .


Molecular Structure Analysis

This compound contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) . It consists of 29 atoms: 12 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Fluorine atom .


Physical And Chemical Properties Analysis

The compound is a solid and can dissolve in solvents such as ethanol and dichloromethane . It contains a total of 30 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .

Scientific Research Applications

Enzymatic Baeyer–Villiger Oxidation

The enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, including 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde, is catalyzed by flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO). This process is crucial for the selective oxidation of benzaldehydes, leading to the formation of fluorophenyl formates and fluorophenols under specific conditions, which are valuable intermediates in organic synthesis and pharmaceutical research (Moonen et al., 2005).

Catalyst-free Green Synthesis

A catalyst-free green synthesis approach has been used to synthesize novel tetrahydroquinolin derivatives from this compound under ultrasonic conditions. This method offers several advantages, such as high yields, shorter reaction times, and environmental friendliness, making it an attractive option for creating complex organic compounds (Govindaraju et al., 2016).

Aggregation-Induced Emission

This compound has been identified as a new aggregation-induced emission material. The fluorescence color change of this compound can be induced by physical manipulations, such as stirring and heating, which is attributed to a morphological change from an amorphous state to a crystalline state. This property is significant for applications in fluorescence-based sensors and imaging technologies (Kurita et al., 2013).

Ortho C-H Methylation and Fluorination

The direct ortho C-H methylation and fluorination of benzaldehydes, including this compound, have been achieved using commercially available orthanilic acids as transient directing groups. This methodology, facilitated by Pd-catalysis, enables the functionalization of benzaldehydes in a controlled manner, expanding the toolkit for synthesizing fluorinated aromatic compounds, which are essential in medicinal chemistry (Chen & Sorensen, 2018).

Properties

IUPAC Name

4-(3-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-4-2-3-12(15)9-14)13-7-5-11(10-17)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSXOKEXHWHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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